3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid
Overview
Description
3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid is a chemical compound with the molecular formula C11H11F4NO3 and a molecular weight of 281.21 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound consists of a 4-fluorophenyl group attached to an azetidin-3-ol ring, with trifluoroacetic acid as a counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)azetidin-3-ol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate azetidine precursor under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylazetidin-3-ol: Lacks the fluorine atom on the phenyl ring, resulting in different chemical properties.
3-(4-Chlorophenyl)azetidin-3-ol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
3-(4-Methylphenyl)azetidin-3-ol: Features a methyl group on the phenyl ring, altering its steric and electronic characteristics.
Uniqueness
3-(4-Fluorophenyl)azetidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in medicinal chemistry and drug design, as fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals .
Properties
IUPAC Name |
3-(4-fluorophenyl)azetidin-3-ol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKFYATVIPNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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